Isopropyl 2-amino-5-methylthiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of isopropyl 2-amino-5-methylthiophene-3-carboxylate can be achieved through several synthetic routes. . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial production methods may involve the use of scalable and efficient synthetic routes, such as the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Chemical Reactions Analysis
Isopropyl 2-amino-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
Scientific Research Applications
Isopropyl 2-amino-5-methylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Isopropyl 2-amino-5-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Isopropyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate: This compound has an additional aminocarbonyl group, which may confer different biological activities and chemical properties.
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring system but differ in the substituents attached to the ring, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
propan-2-yl 2-amino-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)12-9(11)7-4-6(3)13-8(7)10/h4-5H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYDOEVIKFRLKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402392 |
Source
|
Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350998-01-5 |
Source
|
Record name | isopropyl 2-amino-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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